3-Bromo-1-methylpiperidine

描述

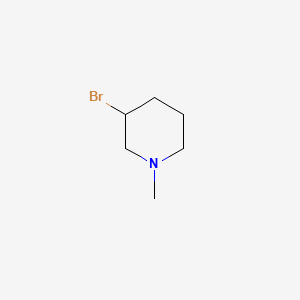

3-Bromo-1-methylpiperidine (CAS 13617-02-2) is a brominated piperidine derivative with a methyl group at the 1-position and a bromine atom at the 3-position of the six-membered saturated ring. Its hydrobromide salt form is commercially available with a purity of 95% and is utilized primarily as a building block in pharmaceutical and agrochemical synthesis . The compound’s structure enables reactivity at the bromine site, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for introducing piperidine moieties into complex molecules.

属性

IUPAC Name |

3-bromo-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSCLLGUVGJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693588 | |

| Record name | 3-Bromo-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36940-04-2 | |

| Record name | 3-Bromo-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methylpiperidine can be synthesized through several methods. One common approach involves the bromination of 1-methylpiperidine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反应分析

Types of Reactions: 3-Bromo-1-methylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse substituted piperidines.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpiperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidines, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

3-Bromo-1-methylpiperidine serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that facilitate the development of novel compounds.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibitors: It is studied for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulators: Research indicates its role in modulating receptor activity, which is crucial for understanding cellular signaling mechanisms.

Medicinal Chemistry

This compound is investigated for therapeutic properties, particularly:

- Neurological Disorders: It acts as a precursor in synthesizing drugs targeting conditions such as anxiety and depression. Its ability to interact with neurotransmitter receptors has shown promising results in binding affinity studies.

- Cancer Therapy: Recent studies have explored its potential anticancer activity through various synthetic pathways that enhance cytotoxicity against tumor cells .

Neuropharmacological Studies

Research has demonstrated that this compound exhibits significant binding affinity to neurotransmitter receptors. Studies indicate its potential use in treating anxiety disorders through modulation of serotonergic pathways .

Antimicrobial Activity

Investigations into the antimicrobial properties of this compound have revealed effectiveness against certain bacterial strains, suggesting its utility in developing new antibacterial agents .

作用机制

The mechanism by which 3-Bromo-1-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Piperidines

3-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS: CBR01438)

- Structure : Features a bromomethyl (–CH2Br) group at the 3-position instead of a bromine atom. The hydrobromide salt form enhances stability .

- Reactivity : The bromomethyl group allows for alkylation or elimination reactions, offering pathways to functionalized piperidines.

- Applications : Used in medicinal chemistry for introducing methylene-linked substituents.

3-Bromo-1-cyclopropyl-2,4-Piperidinedione (CAS: 1312415-12-5)

- Structure : Contains a cyclopropyl substituent and two ketone groups, altering electronic properties compared to 3-Bromo-1-methylpiperidine .

- Reactivity : The electron-withdrawing ketones deactivate the ring, reducing bromine’s susceptibility to nucleophilic attack.

- Applications : Likely employed in synthesizing constrained peptidomimetics or enzyme inhibitors.

Brominated Heterocycles

2-Bromo-3-methylpyridine (CAS: 74420-15-8)

- Structure : Aromatic pyridine ring with bromine at the 2-position and a methyl group at the 3-position .

- Reactivity : Bromine in pyridine is less reactive toward substitution due to the ring’s electron-deficient nature.

- Applications : Intermediate in ligand synthesis for catalysis or functional materials.

3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0)

- Structure : Pyridine derivative with bromine at the 3-position and a methoxyphenyl group at the 5-position .

- Reactivity : The methoxyphenyl group directs electrophilic substitution, while bromine enables cross-coupling.

- Applications: Potential use in drug discovery for kinase inhibitors or CNS-targeted molecules.

Fused-Ring Systems

3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4)

- Structure : Fused pyrrole-pyridine system with bromine at the 3-position and a methyl group on the pyrrole nitrogen .

- Reactivity : Enhanced π-conjugation increases stability but may reduce bromine’s electrophilicity.

- Applications : Found in kinase inhibitors (e.g., JAK/STAT pathway targets) due to its planar, aromatic structure.

Research Findings and Reactivity Insights

- Nucleophilic Substitution : this compound undergoes SN2 reactions more readily than pyridine analogs due to the saturated piperidine ring’s flexibility .

- Cross-Coupling Utility : Brominated piperidines are preferred over pyridines in Suzuki couplings due to reduced steric hindrance and electronic deactivation .

- Safety Considerations : Hydrobromide salts (e.g., this compound HBr) may cause skin/eye irritation, necessitating PPE during handling .

生物活性

3-Bromo-1-methylpiperidine is a halogenated piperidine derivative that has garnered attention in medicinal chemistry due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a bromine atom at the third position and a methyl group at the first position. The presence of these substituents significantly influences the compound's reactivity and biological activity. The bromine atom is known to enhance binding affinity through halogen bonding, while the methyl group affects lipophilicity and membrane permeability, which are critical for pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism can be summarized as follows:

- Enzyme Interaction : It modulates the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . The compound's structural modifications have been linked to variations in its inhibitory potency against tumor growth.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology. For instance, it has been evaluated for its potential effects on the metabotropic glutamate receptor (mGluR), which is implicated in various neuropsychiatric disorders. Positive allosteric modulation of mGluR by related compounds suggests that this compound could have applications in treating conditions like schizophrenia and anxiety disorders .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the piperidine ring can significantly alter its biological activity. Key findings include:

- Bromine Substitution : The presence of the bromine atom enhances binding affinity and specificity for certain targets.

- Methyl Group Influence : The methyl group at position one increases lipophilicity, improving membrane permeability and bioavailability.

- Comparative Analysis : When compared to similar compounds, such as 3-Bromo-1-methylpyrrolidine, this compound displays distinct reactivity patterns due to its unique structural features .

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Studies : In a series of assays targeting various cancer cell lines, this compound demonstrated an ability to induce apoptosis and inhibit cell cycle progression. The compound's EC50 values were consistent across multiple cell types, indicating broad-spectrum antitumor activity .

- Neuropharmacological Assessment : In vivo studies utilizing animal models have shown that compounds structurally related to this compound can reverse amphetamine-induced hyperlocomotion without significant motor impairment. This suggests potential therapeutic applications in treating psychostimulant-induced behaviors .

常见问题

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across sources?

- Methodological Answer :

- Purity Assessment : Re-measure mp after recrystallization (e.g., from hexane/EtOAc).

- Literature Cross-Reference : Compare CAS RN-indexed data (e.g., PubChem, Reaxys) .

Ethical and Strategic Considerations

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to proposing this compound-based drug discovery projects?

- Methodological Answer :

- Novelty : Focus on understudied targets (e.g., epigenetic regulators vs. kinases).

- Ethical Compliance : Adhere to IACUC/IRB guidelines for in vivo studies .

- Relevance : Align with funding priorities (e.g., antimicrobial resistance, neurodegenerative diseases) .

Q. How can collaborative teams distribute tasks effectively in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Milestone Mapping : Assign roles (e.g., synthetic chemistry, bioassay, computational modeling) with Gantt charts.

- Data Sharing : Use platforms like LabArchives for real-time updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。